molecular formula C12H16N6 B166969 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) CAS No. 7135-09-3

2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine)

Cat. No.: B166969
CAS No.: 7135-09-3
M. Wt: 244.3 g/mol
InChI Key: QLZOKOHFIDPNDP-UHFFFAOYSA-N
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Description

2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) is a versatile chemical compound known for its unique structure and reactivity. This compound features a hydrazine linker between two pyrimidine rings, each substituted with methyl groups at the 4 and 6 positions. It finds applications in various fields such as drug discovery, materials science, and catalysis due to its intriguing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) typically involves the condensation of a diketone with guanidine nitrate to form an amine-functionalized pyrimidine. This intermediate is then oxidatively coupled with another unit to form the azo-linked bis-pyrimidine compound. Finally, the azo compound is reduced with hydrazine to yield the target compound .

Industrial Production Methods

While specific industrial production methods for 2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert azo compounds back to the hydrazine-linked structure.

    Substitution: The methyl groups on the pyrimidine rings can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrazine is a typical reducing agent used in these reactions.

    Substitution: Halogenating agents and nucleophiles are often used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives and azo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties and potential use in treating various diseases.

    Industry: Utilized in materials science for developing new materials with unique properties, such as fluorescence and catalytic activity.

Mechanism of Action

The mechanism of action of 2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) involves its interaction with molecular targets through its hydrazine and pyrimidine moieties. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved. The compound’s ability to undergo reversible isomerization upon UV irradiation also adds to its functional versatility.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Z)-diazene-1,2-diylbis(4,6-dimethylpyrimidine): Features a diazene linker instead of a hydrazine linker and exhibits reversible isomerization upon UV irradiation.

    2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine): Known for its unique reactivity and applications in various fields.

Uniqueness

2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) stands out due to its hydrazine linker, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of reactions and its applications in diverse scientific fields highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

1,2-bis(4,6-dimethylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c1-7-5-8(2)14-11(13-7)17-18-12-15-9(3)6-10(4)16-12/h5-6H,1-4H3,(H,13,14,17)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZOKOHFIDPNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NNC2=NC(=CC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294015
Record name 2,2'-hydrazine-1,2-diylbis(4,6-dimethylpyrimidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7135-09-3
Record name NSC93473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-hydrazine-1,2-diylbis(4,6-dimethylpyrimidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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